molecular formula C7H3Br2NS B8688751 2,3-Dibromothieno[2,3-c]pyridine CAS No. 28783-19-9

2,3-Dibromothieno[2,3-c]pyridine

Cat. No.: B8688751
CAS No.: 28783-19-9
M. Wt: 292.98 g/mol
InChI Key: WUUDLEPGNNVTHI-UHFFFAOYSA-N
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Description

2,3-Dibromothieno[2,3-c]pyridine is a brominated heterocyclic compound featuring a fused thiophene-pyridine core. The bromine atoms at positions 2 and 3 enhance its reactivity and electronic properties, making it a versatile intermediate in medicinal chemistry and materials science. This compound’s synthesis typically involves halogenation strategies, such as electrophilic substitution or metal-mediated cross-coupling, leveraging the electron-rich thiophene ring for regioselective functionalization . Its structural uniqueness lies in the juxtaposition of sulfur (thiophene) and nitrogen (pyridine) atoms, which influence both its physicochemical behavior and biological interactions.

Properties

CAS No.

28783-19-9

Molecular Formula

C7H3Br2NS

Molecular Weight

292.98 g/mol

IUPAC Name

2,3-dibromothieno[2,3-c]pyridine

InChI

InChI=1S/C7H3Br2NS/c8-6-4-1-2-10-3-5(4)11-7(6)9/h1-3H

InChI Key

WUUDLEPGNNVTHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=C(S2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Core Structures and Key Substituents

Compound Core Structure Substituents Key Properties/Applications
2,3-Dibromothieno[2,3-c]pyridine Thieno[2,3-c]pyridine Br at 2,3 Anticancer (Hsp90 inhibition)
Benzothieno[2,3-c]pyridine Benzothieno[2,3-c]pyridine Fluorophenyl at 1 CYP17 inhibition (IC50 ~2–5 µM)
Tetrahydrothieno[2,3-c]pyridine Saturated thienopyridine CF3 at 3, substituents at 6 Antitubulin (IC50 0.2–5 µM)
Pyrano[2,3-c]pyridine Pyrano[2,3-c]pyridine Electron-withdrawing groups (Cl, Br) Antioxidant (IC50 223–252 µM)
Furo[2,3-c]pyridine Furo[2,3-c]pyridine Methyl, hydroxyl Synthetic intermediate

Key Observations :

  • Aromatic vs. Saturated analogs (e.g., tetrahydrothieno[2,3-c]pyridine) offer conformational flexibility, improving binding to tubulin’s colchicine site .
  • Electron Effects: Bromine’s electron-withdrawing nature in 2,3-Dibromothieno[2,3-c]pyridine increases electrophilicity, facilitating nucleophilic substitutions. This contrasts with electron-donating groups (e.g., OCH3 in pyrano derivatives), which reduce radical scavenging efficiency .

SAR Highlights :

  • Positional Effects: Substituents at position 3 (e.g., Br, CF3) often dominate activity in thieno[2,3-c]pyridines, while position 6 modifications (e.g., carbamates) fine-tune specificity .
  • Heteroatom Influence: Replacing oxygen (furo[2,3-c]pyridine) with sulfur (thieno[2,3-c]pyridine) increases lipophilicity and metabolic stability, advantageous for drug design .

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